2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine
Overview
Description
2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine is a chemical compound with the CAS Number 928840-99-7 . It has a molecular weight of 313.91 . The compound is a powder at room temperature .
Synthesis Analysis
The synthesis of pyrrolo[3,2-d]pyrimidine derivatives, including 2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine, has been achieved using microwave technique . This approach is considered robust for the preparation of this type of pyrrolo[3,2-d]pyrimidine derivatives .Molecular Structure Analysis
The InChI code for 2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine is 1S/C6H2Cl2IN3/c7-5-4-3(2(9)1-10-4)11-6(8)12-5/h1,10H . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine is a powder at room temperature . It has a melting point of 231-233°C .Scientific Research Applications
Chemical Synthesis and Structural Analysis
C-Functionalization in Synthesis : 2,4-Dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine has been utilized in chemical syntheses, particularly in C-functionalization of the pyrrolo[3,2-d]pyrimidine scaffold. This functionalization is instrumental for creating synthetic precursors for 9-deazapurines and 4,6-diazaindoles, leading to the development of compounds like 9-(1,2-dihydroxyethyl)-9-deazaadenine, a congener to antiviral DHPA (Bambuch et al., 2007).
Synthesis of Nucleosides : This compound has been involved in the synthesis of a variety of 2,4-disubstituted pyrrolo[3,2-d]pyrimidine N-5 nucleosides. These synthesized nucleosides served as key intermediates in the production of analogs of naturally occurring purine nucleosides like adenosine, inosine, and guanosine (Girgis et al., 1987).
Structural Investigations : The compound has been a subject of structural studies, like determining the structure of 4-amino-7-(2-deoxy-α-D-erythropentofuranosyl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidine. Such studies contribute to a deeper understanding of the molecular configurations and potential applications of these compounds (Seela et al., 1999).
Potential Biological Applications
Antiviral Activity Studies : Synthesis and testing of derivatives, like 4-substituted and 2,4-disubstituted 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines, for potential antiviral activities have been conducted, though with limited success. These studies help in exploring new avenues for antiviral therapeutics (Saxena et al., 1988).
Anticancer Research : The compound has been involved in the creation of N-5 substituted pyrrolo[3,2-d]pyrimidines for potential anti-cancer applications. Studies have shown correlations to DNA alkylators and groove binders, indicating a possibility of these compounds acting as antiproliferative agents (Cawrse et al., 2019).
Safety And Hazards
properties
IUPAC Name |
2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2IN3/c7-5-4-3(2(9)1-10-4)11-6(8)12-5/h1,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDFXIAEFUSRKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C(=NC(=N2)Cl)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693344 | |
Record name | 2,4-Dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine | |
CAS RN |
928840-99-7 | |
Record name | 2,4-Dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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